N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

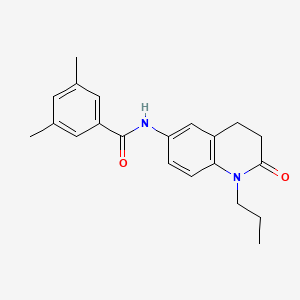

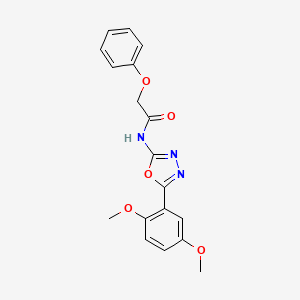

This compound is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a phenoxy group and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenoxy group, and dimethoxyphenyl group would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst in the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone exhibit favorable green metrics .

Pharmacological Research

The compound’s structural characteristics make it an interesting candidate for pharmacological studies. Triazole derivatives, including N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide , have been investigated for their biological effects. These effects include anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antihypertensive activities. The compound’s ability to bind with target molecules through hydrogen bonding contributes to its potential bioactivity .

Fungicides, Bactericides, and Herbicides

β-Azolyl ketones, such as 3-aryl-3-triazolylpropiophenones , have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The synthesis of β-heteroarylated carbonyl compounds, including the compound , is of interest for developing effective agrochemicals .

Biginelli Reaction and Dihydropyrimidinones

The derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , produced via the Biginelli reaction, exhibit diverse pharmacological activities. These include anticancer, antioxidant, anti-inflammatory, and antihypertensive effects. The compound’s unique structure contributes to its potential therapeutic applications .

Nitropyridine Synthesis

The compound serves as a starting material for the Cadogan reaction. In one approach, it was prepared through a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with 2,5-dimethoxyphenyl boronic acid . This synthetic pathway provides a useful route for accessing related compounds .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, allows access to β-aminocarbonyl derivatives. These derivatives serve as valuable precursors for bioactive compounds. The reaction can be carried out without a catalyst for certain activated nucleophiles and alkenes, making it an atom-efficient protocol .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-8-9-15(24-2)14(10-13)17-20-21-18(26-17)19-16(22)11-25-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVXEFPVCQZQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one](/img/structure/B2632432.png)

![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)

![4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2632435.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

![(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2632441.png)

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![3-methyl-N-{6-[4-(thiomorpholin-4-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2632445.png)

![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)